molecular formula C19H25N3O2 B2383606 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea CAS No. 898458-06-5

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea

Cat. No.: B2383606
CAS No.: 898458-06-5
M. Wt: 327.428
InChI Key: WVVOKTRHKOJAHU-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a tert-butyl group, a furan ring, and an indoline moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the indoline ring.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Introduction of the Urea Group: The final step often involves the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The indoline moiety can be reduced to form indolines or other reduced nitrogen-containing compounds.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the indoline moiety could produce indolines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyl)-3-(2-(furan-2-yl)ethyl)urea: Lacks the indoline moiety.

    1-(Tert-butyl)-3-(2-(indolin-1-yl)ethyl)urea: Lacks the furan ring.

    1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea: Contains a pyrrolidine ring instead of an indoline ring.

Uniqueness

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea is unique due to the combination of the furan and indoline rings, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea (CAS Number: 898458-06-5) is a synthetic organic compound characterized by its unique structural features, including a urea functional group, a tert-butyl group, a furan ring, and an indoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are being explored in various research contexts.

PropertyValue
Molecular FormulaC19_{19}H25_{25}N3_{3}O2_{2}
Molecular Weight327.4 g/mol
StructureStructure

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, potentially modulating their activity. The presence of the urea group allows for hydrogen bonding, which is crucial for binding to various enzymes and receptors involved in disease processes.

Pharmacological Properties

Research indicates that compounds featuring urea linkages exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Urea derivatives have shown promise in inhibiting tumor growth across various cancer cell lines. For example, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against several cancer types, including breast and lung cancers .
  • Antimicrobial Properties : Compounds with similar structural motifs have been evaluated for their antibacterial and antifungal activities, often showing significant efficacy against a range of pathogens .

Case Studies and Research Findings

  • Antitumor Activity : A related study highlighted the antitumor properties of urea derivatives, reporting GI50 values ranging from 1.7 μM to 28.7 μM against various cancer cell lines such as RPMI-8226 (leukemia), OVCAR-4 (ovarian cancer), and MDA-MB-435 (breast cancer) . The unique combination of the indoline and furan rings may enhance the selectivity and potency of these compounds.
  • Inhibition Studies : Another research effort focused on the design of urea derivatives that inhibit GSK-3β activity, revealing that certain structural modifications could lead to improved inhibitory potency (IC50 values as low as 140 nM) . This suggests that this compound may similarly affect kinase pathways critical in cancer progression.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar urea derivatives:

CompoundMain FeaturesBiological Activity
1-(Tert-butyl)-3-(2-(furan-2-yl)ethyl)urea Lacks indoline moietyModerate anticancer activity
1-(Tert-butyl)-3-(2-(indolin-1-yl)ethyl)urea Lacks furan ringAntibacterial properties
1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea Contains pyrrolidine ringEnhanced neuroprotective effects

Properties

IUPAC Name

1-tert-butyl-3-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)21-18(23)20-13-16(17-9-6-12-24-17)22-11-10-14-7-4-5-8-15(14)22/h4-9,12,16H,10-11,13H2,1-3H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVOKTRHKOJAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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